4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide
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Overview
Description
4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound known for its diverse applications in both scientific research and industry. This compound is particularly interesting due to its unique chemical structure and the various reactions it undergoes, making it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide generally involves multi-step processes. These processes typically start with the preparation of key intermediates through various reactions such as alkylation, cyclization, and amidation.
Key steps include:
Preparation of 2-(methylsulfanyl)benzene: This can be achieved through the alkylation of benzene with methyl thiol.
Cyclization to form the benzoxazin ring: This involves the cyclization of an appropriate precursor in the presence of a suitable catalyst.
Formation of the pyrazine ring: This step often involves condensation reactions between di-ketones and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound scales up these synthetic routes to larger batches, often optimizing reaction conditions to maximize yield and minimize cost. Techniques such as flow chemistry and continuous processing are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions including oxidation, reduction, and substitution.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The oxo group in the benzoxazin ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like hydroxide or alkoxides.
Major Products
The major products formed include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrazines, each contributing to the compound's versatility in different applications.
Scientific Research Applications
4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide has broad applications across several fields:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural properties.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group and the benzoxazin ring provides sites for binding and reactivity, influencing pathways involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide stands out due to its unique combination of functional groups and ring structures, which confer distinct reactivity and versatility.
Similar Compounds
4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)tetrahydro-1(2H)-pyrazinecarboxamide
4-[2-(ethylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide
4-[2-(methylsulfanyl)phenyl]-N-(4-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide
These compounds share similarities in their structural frameworks but differ in substituents or ring systems, impacting their reactivity and applications.
This detailed overview should give you a comprehensive understanding of the compound . Anything specific you'd like to dive into further?
Properties
IUPAC Name |
4-(2-methylsulfanylphenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-28-18-5-3-2-4-16(18)23-8-10-24(11-9-23)20(26)21-14-6-7-17-15(12-14)22-19(25)13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDAHHZSFREDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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